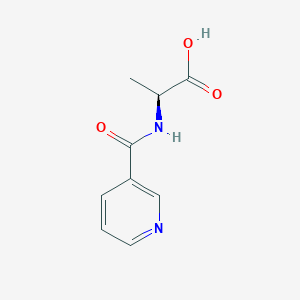

N-(pyridin-3-ylcarbonyl)-L-alanine

Descripción

N-(pyridin-3-ylcarbonyl)-L-alanine is an L-alanine derivative where the amino group is acylated with a pyridine-3-carbonyl moiety. This compound belongs to the class of amino acid amides, characterized by the integration of aromatic heterocycles into amino acid backbones. It is cataloged as an amide derivative by CymitQuimica (Ref: 10-F370797), though commercial availability is currently discontinued .

Propiedades

IUPAC Name |

(2S)-2-(pyridine-3-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-3-2-4-10-5-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXVFSAYKXAKAO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357580 | |

| Record name | N-(pyridin-3-ylcarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36724-75-1 | |

| Record name | N-(3-Pyridinylcarbonyl)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36724-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-3-ylcarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylcarbonyl)-L-alanine typically involves the reaction of pyridine-3-carboxylic acid with L-alanine. The reaction is often facilitated by coupling agents such as carbodiimides (e.g., DCC) in the presence of a base like triethylamine. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for N-(pyridin-3-ylcarbonyl)-L-alanine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-3-ylcarbonyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

Oxidation: Pyridine N-oxide derivatives.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Halogenated or nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

N-(pyridin-3-ylcarbonyl)-L-alanine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

The mechanism of action of N-(pyridin-3-ylcarbonyl)-L-alanine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors or signaling pathways, modulating biological responses .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Nα-Boc-3-(3-pyridyl)-L-alanine

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group and a 3-pyridyl substituent on the alanine backbone.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.29 g/mol

- Key Properties :

- Applications : Used in peptide synthesis as a building block for introducing pyridyl motifs.

N-Boc-3-(2-pyridyl)-L-alanine

- Structure : Similar to the above but with a 2-pyridyl substituent.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.29 g/mol

- Synthesis : Derived from β-(2-pyridyl)-α-alanine via Boc protection .

- Key Differences : The 2-pyridyl substitution may alter steric and electronic properties compared to the 3-pyridyl isomer, influencing reactivity and binding interactions.

N-(3-Indolylacetyl)-L-alanine

- Structure : L-alanine conjugated with an indole-3-acetyl group.

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol

- Pharmacological Relevance: Low serum levels correlate with prolonged progression-free survival (PFS) in NSCLC patients receiving chemoimmunotherapy .

3-Amino-N-(carboxycarbonyl)-L-alanine

- Structure: Features a carboxycarbonyl group and a 3-amino substitution on the alanine backbone.

- Molecular Formula : C₅H₈N₂O₅

- Molecular Weight : 176.13 g/mol

- Synonyms: α-N-Oxalyl-L-α,β-diaminopropionic acid .

N-Methylalanine

- Structure: Simplest derivative with a methyl group on the alanine amino group.

- Molecular Formula: C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

- CAS No.: 3913-67-5

- Role: Used in studies of amino acid methylation and metabolic disorders .

Comparative Data Table

*Estimated based on structural analysis.

Key Research Findings and Trends

Pharmacological Potential: N-(3-Indolylacetyl)-L-alanine demonstrates clinical relevance as a prognostic biomarker, unlike pyridine-based analogues . Pyridine derivatives (e.g., Nα-Boc-3-(3-pyridyl)-L-alanine) are more commonly utilized in synthetic chemistry than in direct therapeutic applications .

Synthetic Utility :

- Boc-protected pyridyl-alanines are critical for constructing peptides with aromatic heterocycles, enabling tailored interactions in drug design .

- N-(pyridin-3-ylcarbonyl)-L-alanine’s discontinued status highlights challenges in commercial stability for niche amides .

Structural Influences on Function :

Actividad Biológica

N-(pyridin-3-ylcarbonyl)-L-alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-(pyridin-3-ylcarbonyl)-L-alanine is characterized by the presence of a pyridine ring attached to the carbonyl group of L-alanine. Its molecular formula is CHNO, with a molecular weight of approximately 194.20 g/mol. The compound's structure contributes to its interaction with biological targets, particularly enzymes and receptors.

The biological activity of N-(pyridin-3-ylcarbonyl)-L-alanine is primarily attributed to its role as an inhibitor of specific enzymes. One notable target is alanine racemase, an enzyme critical for bacterial cell wall synthesis. Inhibition of this enzyme can disrupt the growth of bacteria, making it a potential candidate for antibiotic development.

Inhibition of Alanine Racemase

Alanine racemase catalyzes the conversion of L-alanine to D-alanine, which is essential for peptidoglycan synthesis in bacterial cell walls. Research has shown that N-(pyridin-3-ylcarbonyl)-L-alanine exhibits significant inhibitory activity against this enzyme, which could be leveraged in the development of new antibacterial agents. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of N-(pyridin-3-ylcarbonyl)-L-alanine:

| Study | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Study 1 | Inhibition of alanine racemase | 15.2 | Alanine racemase (M. tuberculosis) |

| Study 2 | Antibacterial activity against Gram-positive bacteria | 25.0 | Various strains |

| Study 3 | Modulation of neurotransmitter levels | N/A | Central nervous system |

Case Studies

- Antibacterial Activity : A study evaluated the compound's efficacy against various Gram-positive bacteria, revealing that N-(pyridin-3-ylcarbonyl)-L-alanine significantly inhibited bacterial growth at concentrations as low as 25 µM. This suggests potential use in treating infections caused by resistant bacterial strains.

- Neuropharmacological Effects : Another investigation focused on the compound's effects on neurotransmitter levels in animal models. It was found to increase serotonin levels, indicating a possible role in mood regulation and treatment of depression-related disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.